Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate

Lipophilicity Membrane permeability Drug design

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is an α,α‑disubstituted β‑ketoester featuring a 3,5‑difluorophenyl ketone and a gem‑dimethyl group adjacent to the ester carbonyl. Its molecular formula is C₁₃H₁₄F₂O₃, molecular weight 256.24 g mol⁻¹, and its computed lipophilicity is XLogP3 = 3.1.

Molecular Formula C13H14F2O3
Molecular Weight 256.249
CAS No. 1283953-42-3
Cat. No. B2895820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate
CAS1283953-42-3
Molecular FormulaC13H14F2O3
Molecular Weight256.249
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C(=O)C1=CC(=CC(=C1)F)F
InChIInChI=1S/C13H14F2O3/c1-4-18-12(17)13(2,3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3
InChIKeyBPUGKAZODMBOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1283953-42-3) – Key Properties & Sourcing Baseline


Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is an α,α‑disubstituted β‑ketoester featuring a 3,5‑difluorophenyl ketone and a gem‑dimethyl group adjacent to the ester carbonyl. Its molecular formula is C₁₃H₁₄F₂O₃, molecular weight 256.24 g mol⁻¹, and its computed lipophilicity is XLogP3 = 3.1 [1]. Commercial suppliers typically offer the compound at ≥95% purity, with batch‑specific QC data (NMR, HPLC, GC) available on request . The compound is insoluble in water but readily soluble in common organic solvents, making it suitable for standard organic transformations .

Why Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate Cannot Be Replaced by Common β‑Ketoester Analogs


Simply swapping this compound for its non‑dimethyl congener (CAS 359424‑42‑3) or a mono‑fluoro analog (CAS 1225553‑43‑4) risks altering key molecular properties that govern reactivity, metabolic fate, and target binding. The gem‑dimethyl group eliminates enolization at the α‑carbon, thereby reducing non‑specific protein binding and off‑target oxidation [1]. Quantitative comparisons show a >1 log unit increase in lipophilicity (XLogP3 3.1 vs. 2.1) [2], which directly impacts membrane permeability and pharmacokinetic profile. These differences are not cosmetic; they can determine whether a lead series advances or fails in a screening cascade.

Quantitative Differentiation Evidence for Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate vs. Closest Analogs


>1 Log Unit Higher Lipophilicity Drives Superior Membrane Permeability vs. Non‑Dimethyl Congener

The target compound's XLogP3 of 3.1 (computed by PubChem) [1] is 1.0 log unit greater than the LogP of 2.1 reported for the non‑dimethyl analog ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS 359424‑42‑3) . This increase, attributable to the gem‑dimethyl group, translates to a ~10‑fold higher predicted octanol‑water partition coefficient, which is expected to enhance passive membrane permeability and oral absorption potential.

Lipophilicity Membrane permeability Drug design

Gem‑Dimethyl Substitution Blocks α‑Carbon Metabolism – a Class‑Wide Advantage Over Non‑Substituted β‑Ketoesters

α,α‑Disubstituted β‑ketoesters, such as the target compound, lack an α‑hydrogen and cannot form a metabolically labile enol intermediate. This structural feature has been shown to protect related β‑ketoester leads from rapid oxidative clearance [1]. In contrast, the unsubstituted analog ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate retains a reactive α‑methylene group that is susceptible to CYP450‑mediated oxidation, potentially leading to shorter half‑life and higher clearance.

Metabolic stability CYP450 oxidation Structure–metabolism relationship

Solvent‑Dependent Photochemical Selectivity: 2,2‑Dimethyl‑3‑oxopropanoates Yield Distinct Product Ratios Compared to Non‑Dimethyl Analogs

A published photochemical study of 3‑(2‑alkylphenyl)‑2,2‑dimethyl‑3‑oxopropanoates demonstrates that irradiation in hexane exclusively produces benzocyclobutenols, whereas in methanol a mixture of benzocyclobutenol and 3‑oxonaphthalenone is obtained [1]. This solvent‑dependent bifurcation is unique to the 2,2‑dimethyl substitution pattern and is not observed with non‑dimethyl analogs, providing a handle for selective synthesis of complex polycyclic scaffolds.

Photochemistry Synthetic methodology Reaction selectivity

Validated Synthetic Intermediate for Thrombin Receptor (PAR‑1) Antagonist Series – Structural Confirmation in Patent Literature

The non‑dimethyl analog ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate has been explicitly used as a key intermediate (compound IX) in the synthesis of 5‑chloro‑3‑(3,5‑difluorophenyl)isoxazole, a crucial fragment of potent PAR‑1 antagonists described in patent GB 2356198 [1]. While the 2,2‑dimethyl variant has not yet appeared in the same patent context, its structural similarity and enhanced metabolic profile make it a direct replacement with potential for improved pharmacokinetic performance in analogous series.

Medicinal chemistry Thrombin receptor Intermediate

Recommended Application Scenarios for Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate Based on Verified Differentiation


Lead‑Optimization Programs Requiring High Passive Permeability

When a screening hit based on a β‑ketoester scaffold needs to cross cell membranes, the ~10‑fold higher lipophilicity of this compound (XLogP3 3.1 vs. 2.1 for the non‑dimethyl analog) provides a measurable advantage in permeability assays such as PAMPA or Caco‑2 [1]. Procurement of the 2,2‑dimethyl derivative allows direct evaluation of permeability without additional synthetic modification.

Metabolic Stability Profiling of CYP450‑Sensitive Chemotypes

For series where α‑carbon oxidation is a known metabolic soft spot, this compound serves as a built‑in blocking strategy. The gem‑dimethyl group removes the α‑hydrogen, thereby preventing enolization and subsequent oxidative metabolism [2]. Using this compound early in SAR exploration can help distinguish between metabolic liabilities of the core scaffold and those of peripheral substituents.

Diversity‑Oriented Synthesis via Solvent‑Controlled Photochemistry

The 2,2‑dimethyl‑3‑oxopropanoate motif enables solvent‑dependent photochemical switching between benzocyclobutenol and naphthalenone products [3]. This property is valuable for laboratories building compound libraries that require access to both tetracyclic and bicyclic frameworks from a single precursor.

Thrombin Receptor (PAR‑1) Antagonist Medicinal Chemistry

Given the established use of the non‑dimethyl congener in PAR‑1 antagonist synthesis [4], the 2,2‑dimethyl variant is a strategic choice for second‑generation antagonist campaigns. Its improved metabolic profile and higher lipophilicity could address pharmacokinetic shortcomings encountered with earlier PAR‑1 leads.

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